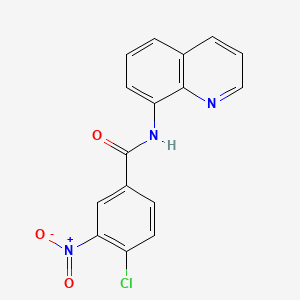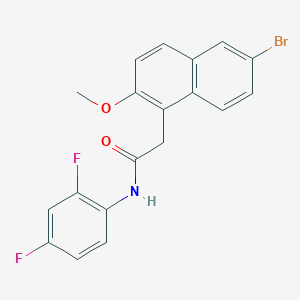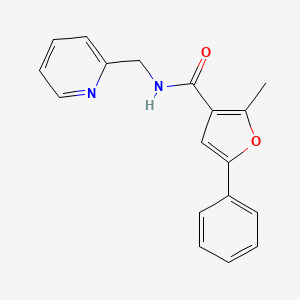
4-chloro-3-nitro-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-nitro-N-8-quinolinylbenzamide is a chemical compound that has been widely used in scientific research for many years. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-nitro-N-8-quinolinylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-nitro-N-8-quinolinylbenzamide are diverse and depend on the specific biological system being studied. For example, in cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response. In HCV-infected cells, it has been shown to inhibit the viral replication process, leading to the suppression of viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3-nitro-N-8-quinolinylbenzamide in lab experiments include its well-established synthesis method, its broad range of biological activities, and its ability to selectively target specific enzymes and signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Direcciones Futuras
There are many future directions for the study of 4-chloro-3-nitro-N-8-quinolinylbenzamide and other quinoline derivatives. One area of interest is the development of more potent and selective derivatives for specific biological applications. Another area of interest is the exploration of the molecular mechanisms underlying the biological activities of quinoline derivatives, which could lead to the development of new therapeutic targets and drugs. Finally, the use of 4-chloro-3-nitro-N-8-quinolinylbenzamide in combination with other drugs or treatment modalities could lead to the development of more effective cancer therapies or anti-viral treatments.
Métodos De Síntesis
The synthesis of 4-chloro-3-nitro-N-8-quinolinylbenzamide involves the reaction of 8-aminoquinoline with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two reactants, resulting in the formation of 4-chloro-3-nitro-N-8-quinolinylbenzamide.
Aplicaciones Científicas De Investigación
4-chloro-3-nitro-N-8-quinolinylbenzamide has been extensively used in scientific research as a tool compound to study the biological activities of quinoline derivatives. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, 4-chloro-3-nitro-N-8-quinolinylbenzamide has been shown to have anti-viral activity against the hepatitis C virus (HCV) by inhibiting the viral replication process.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-12-7-6-11(9-14(12)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRGGQOBMGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-quinolin-8-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)